N-(4-butylphenyl)-3-fluorobenzamide
Description
Properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO/c1-2-3-5-13-8-10-16(11-9-13)19-17(20)14-6-4-7-15(18)12-14/h4,6-12H,2-3,5H2,1H3,(H,19,20) |
InChI Key |
VMDOOQZVJIIZDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-3-fluorobenzamide typically involves the reaction of 4-butylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(4-butylphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(4-butylphenyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Alkyl vs. Halogenation: Fluorine at the meta-position (as in TTFB and the target compound) is associated with enhanced potency in ZAC antagonism, while para-fluorine (e.g., in N-(4-fluorophenyl) analogs) may alter binding kinetics . Heterocyclic Additions: Thiazole (TTFB) or imidazo[4,5-b]pyridine (Akt inhibitor 128) rings introduce planar rigidity, favoring interactions with hydrophobic enzyme pockets .
Functional Moieties :
Physicochemical Properties
While direct data for N-(4-butylphenyl)-3-fluorobenzamide is unavailable, trends from analogs suggest:
- Melting Points : Fluorinated benzamides typically exhibit melting points between 150–200°C, influenced by substituent bulk (e.g., TTFB’s tert-butyl group may raise melting points compared to methyl groups) .
- Solubility : The 4-butylphenyl group may reduce solubility in polar solvents compared to analogs with hydroxyethyl or sulfone groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
